molecular formula C14H12F2N2OS B2650524 N-[(2Z)-4,6-difluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide CAS No. 865248-70-0

N-[(2Z)-4,6-difluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide

Cat. No.: B2650524
CAS No.: 865248-70-0
M. Wt: 294.32
InChI Key: LHEMFGIQGJQXNP-VKAVYKQESA-N
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Description

N-[(2Z)-4,6-difluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzothiazole ring, which is known for its diverse biological activities, and a prop-2-yn-1-yl group, which adds to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4,6-difluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide typically involves multiple steps, starting from commercially available precursors. One common approach is the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate, leading to the formation of the benzothiazole ring . The reaction conditions often include the use of a base such as potassium hydroxide (KOH) and solvents like toluene.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis units and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4,6-difluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include molecular oxygen for oxidation and nucleophiles for substitution reactions. The conditions often involve the use of light (for photo-induced reactions) or bases (for nucleophilic substitutions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative formylation can yield formamides .

Mechanism of Action

The mechanism of action of N-[(2Z)-4,6-difluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The prop-2-yn-1-yl group can participate in click chemistry reactions, facilitating the compound’s incorporation into larger molecular structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2Z)-4,6-difluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide is unique due to its combination of a fluorinated benzothiazole ring and a prop-2-yn-1-yl group. This combination imparts specific reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(4,6-difluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2OS/c1-4-5-18-12-10(16)6-9(15)7-11(12)20-14(18)17-13(19)8(2)3/h1,6-8H,5H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEMFGIQGJQXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N=C1N(C2=C(C=C(C=C2S1)F)F)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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